molecular formula C12H24Sn B3152288 Divinyldi-n-butyltin CAS No. 7330-43-0

Divinyldi-n-butyltin

Cat. No.: B3152288
CAS No.: 7330-43-0
M. Wt: 287 g/mol
InChI Key: FFKSUTHTFIDTNU-UHFFFAOYSA-N
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Description

Preparation Methods

Divinyldi-n-butyltin can be synthesized through the reaction of vinylmagnesium bromide with di-n-butyltin dichloride in tetrahydrofuran (THF) as a solvent . The procedure involves the formation of a Grignard reagent, followed by its reaction with di-n-butyltin dichloride. The reaction mixture is then refluxed, cooled, and hydrolyzed to obtain the desired product .

Chemical Reactions Analysis

Divinyldi-n-butyltin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Divinyldi-n-butyltin has been extensively studied for its applications in chemistry, biology, medicine, and industry. It is used as a catalyst in various chemical reactions, including the glycerolysis of triacylglycerides to produce monoacylglycerols and diacylglycerols . Additionally, organotin compounds, including this compound, have shown potential biological activities such as antibacterial, antifungal, antitumor, and antimalarial properties .

Mechanism of Action

The mechanism of action of divinyldi-n-butyltin involves its interaction with molecular targets and pathways within biological systems. Organotin compounds are known to interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved in the action of this compound are still under investigation .

Comparison with Similar Compounds

Divinyldi-n-butyltin can be compared with other organotin compounds such as di-n-butyltin dichloride, tri-n-butyltin hydride, and di-n-butyltin dilaurate . These compounds share similar structural features but differ in their specific applications and properties. For example, di-n-butyltin dichloride is commonly used as a catalyst, while tri-n-butyltin hydride is used as a source of hydride radicals in organic reactions .

Conclusion

This compound is a versatile organotin compound with a wide range of applications in various fields of research. Its unique properties and potential biological activities make it a valuable compound for further study and development.

Properties

IUPAC Name

dibutyl-bis(ethenyl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.2C2H3.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H,2H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKSUTHTFIDTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(C=C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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